Cas no 632291-64-6 (3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid)

632291-64-6 structure
Nom du produit:3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid
Numéro CAS:632291-64-6
Le MF:C10H10N4O2
Mégawatts:218.2120013237
MDL:MFCD03856013
CID:3103207
PubChem ID:3238786
3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid
- HMS2336A13
- 833-420-5
- 632291-64-6
- MLS000044019
- G50314
- 3-phenyl-3-(tetrazol-1-yl)propanoic acid
- SR-01000103997-1
- 3-phenyl-3-(1-tetrazolyl)propanoic acid
- NS-02562
- HMS1552M11
- MFCD03856013
- TimTec1_006611
- Q27212900
- STK682538
- HAB29164
- AKOS001730177
- AKOS016347416
- Z2049902065
- EN300-302677
- CHEBI:123218
- SMR000021430
- SR-01000103997
- CHEMBL1351012
- 3-phenyl-3-(1H-1,2,3,4-tetraazol-1-yl)propanoic acid
- 3-phenyl-3-(1H-tetrazol-1-yl)propanoic acid
-
- MDL: MFCD03856013
- Piscine à noyau: InChI=1S/C10H10N4O2/c15-10(16)6-9(14-7-11-12-13-14)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,16)
- La clé Inchi: IPEATIREFBKQKS-UHFFFAOYSA-N
Propriétés calculées
- Qualité précise: 218.08
- Masse isotopique unique: 218.08
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 4
- Complexité: 243
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.7
- Surface topologique des pôles: 80.9Ų
3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-302677-2.5g |
3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid |
632291-64-6 | 95.0% | 2.5g |
$1280.0 | 2025-03-21 | |
Chemenu | CM469394-1g |
3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid |
632291-64-6 | 95%+ | 1g |
$508 | 2023-03-07 | |
Enamine | EN300-302677-10.0g |
3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid |
632291-64-6 | 95.0% | 10.0g |
$2964.0 | 2025-03-21 | |
Aaron | AR01B6LM-10g |
3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid |
632291-64-6 | 95% | 10g |
$4101.00 | 2023-12-14 | |
Enamine | EN300-302677-10g |
3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid |
632291-64-6 | 95% | 10g |
$2964.0 | 2023-09-06 | |
abcr | AB552672-250mg |
3-Phenyl-3-(1H-tetrazol-1-yl)propanoic acid; . |
632291-64-6 | 250mg |
€698.50 | 2025-02-19 | ||
Enamine | EN300-302677-5g |
3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid |
632291-64-6 | 95% | 5g |
$1930.0 | 2023-09-06 | |
Aaron | AR01B6LM-2.5g |
3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid |
632291-64-6 | 95% | 2.5g |
$1785.00 | 2025-02-09 | |
1PlusChem | 1P01B6DA-50mg |
3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid |
632291-64-6 | 95% | 50mg |
$265.00 | 2025-03-19 | |
1PlusChem | 1P01B6DA-100mg |
3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid |
632291-64-6 | 95% | 100mg |
$379.00 | 2025-03-19 |
3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid Littérature connexe
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
4. Book reviews
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
632291-64-6 (3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid) Produits connexes
- 2503206-84-4((2-Methoxycyclobutyl)methanethiol)
- 1807032-14-9(4-Cyano-2-ethyl-6-formylbenzoic acid)
- 920213-36-1(N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)-3-(trifluoromethyl)benzene-1-sulfonamide)
- 1261862-03-6(4-Cyano-3-hydroxybenzenesulfonyl chloride)
- 351003-41-3(4H-Thieno[3,2-c][1]benzopyran-2-carboxylicacid, 8-fluoro-, hydrazide)
- 2171184-23-7((1s,3s)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorobenzamidocyclobutane-1-carboxylic acid)
- 1340811-05-3(N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide)
- 1806581-15-6(2-(Bromomethyl)-3-methoxyphenylhydrazine)
- 1725-82-2(2-Propyn-1-ol, 3-iodo-)
- 1872055-03-2(tert-butyl N-[3-iodo-2-(2-methoxy-2-methylpropoxy)-2-methylpropyl]carbamate)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:632291-64-6)3-Phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid

Pureté:99%/99%
Quantité:250mg/1g
Prix ($):414.0/794.0